
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid
Overview
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid, also known by its CAS number 211682-15-4, is a compound of interest in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.
The molecular formula of this compound is , with a molecular weight of approximately 325.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to protect amino groups during reactions .
The biological activity of this compound can be attributed to its role as a building block in peptide synthesis. The Fmoc group facilitates the formation of peptide bonds while providing stability against premature reactions. Upon deprotection, the resulting amino acid can participate in various biochemical pathways, including protein synthesis and enzymatic reactions.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds containing the Fmoc group. Research indicates that derivatives of Fmoc-amino acids exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein translation.
Synthesis and Evaluation
A study focused on synthesizing peptide antibiotics utilized this compound as a key intermediate. The synthesized peptides demonstrated enhanced activity against resistant strains of bacteria, indicating that modifications to the Fmoc group can lead to improved pharmacological profiles .
Toxicity and Safety Profile
Toxicological assessments are critical for evaluating any new compound's safety. Preliminary data suggest that while the compound exhibits low acute toxicity in vitro, further studies are required to determine chronic exposure effects and metabolic pathways in vivo .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 325.4 g/mol |
CAS Number | 211682-15-4 |
Biological Activities | Antimicrobial, Potential Antiviral |
Toxicity | Low acute toxicity (preliminary data) |
Q & A
Q. Basic: What are the critical safety precautions when handling 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,2-dimethylpropanoic acid in laboratory settings?
Answer:
The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) per GHS classifications . Key precautions include:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .
- Spill Management: Avoid dust generation; collect spills using inert absorbents and dispose via authorized waste handlers .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at room temperature to prevent degradation .
Q. Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
The compound is typically synthesized via Fmoc-protection strategies. A representative method involves:
Reductive Amination: Reacting Fmoc-protected amino acids with esters (e.g., HCl∙H₂N-Xxx-OMe) under reducing conditions .
Coupling Reactions: Using activating agents like EDC∙HCl with pyridine to form peptide bonds. Reaction times of 48 hours at room temperature are common .
Purification: Solvent extraction (e.g., ethyl acetate/water) followed by column chromatography or recrystallization .
Q. Advanced: How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this derivative?
Answer:
Low coupling efficiency may arise from steric hindrance due to the dimethylpropanoic acid moiety. Mitigation strategies include:
- Activation Reagents: Use HOBt or Oxyma Pure with DIC to enhance reactivity .
- Double Coupling: Repeat coupling steps with fresh reagents to ensure complete amino acid incorporation .
- Microwave Assistance: Reduce reaction time and improve yield by 15–20% under controlled microwave irradiation (50°C, 30 min) .
Q. Advanced: How do structural modifications (e.g., fluorinated aryl groups) impact the compound’s reactivity in drug discovery?
Answer:
Substituents like 3,5-difluorophenyl (see analog C25H21F2NO4) enhance lipophilicity and metabolic stability. Key findings include:
- Bioactivity: Fluorinated analogs show improved binding affinity to targets like chemokine receptors (e.g., IC₅₀ values < 100 nM) .
- Synthetic Challenges: Fluorine atoms may require adjusted deprotection conditions (e.g., 20% piperidine in DMF for 30 min vs. standard 10% for non-fluorinated analogs) .
Q. Advanced: What analytical methods are recommended to confirm purity and structural integrity?
Answer:
- HPLC: Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time: 12–14 min for >95% purity) .
- NMR: Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and dimethylpropanoic acid methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry: ESI-MS (expected [M+H]⁺: ~437 m/z for C25H21F2NO4 analogs) .
Q. Basic: How should researchers address discrepancies in toxicity data across safety reports?
Answer:
Discrepancies (e.g., H335 in vs. no data in ) necessitate:
- Risk Assessment: Assume worst-case hazards and implement tiered controls (e.g., respiratory protection if inhalation risks are ambiguous) .
- Literature Cross-Validation: Compare with structurally similar Fmoc-amino acids (e.g., MFCD07371961 ) to infer missing data.
Q. Advanced: What are the implications of this compound’s stereochemistry in peptide design?
Answer:
The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids. Deviations (e.g., (R)-isomers) may:
- Disrupt Secondary Structures: Alter β-sheet/α-helix formation in model peptides .
- Enzymatic Stability: (S)-isomers resist proteolysis 3–5× longer than (R)-counterparts in simulated gastric fluid .
Q. Advanced: How can researchers mitigate side reactions during Fmoc deprotection?
Answer:
Common side reactions (e.g., aspartimide formation) are minimized by:
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,18(22)23)12-21-19(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSADVVFFDZPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-00-6 | |
Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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